molecular formula C11H18N2 B13267924 4-Methyl-6-(3-methylbutyl)pyridin-3-amine

4-Methyl-6-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13267924
M. Wt: 178.27 g/mol
InChI Key: JCYPIBBSZQZNJC-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-Methyl-6-(3-methylbutyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and enzyme interactions.

    Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler derivative of pyridine with similar chemical properties.

    3-Methylpyridine: Another pyridine derivative with a different substitution pattern.

    6-Methylpyridine: Similar to 4-Methyl-6-(3-methylbutyl)pyridin-3-amine but with a different alkyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-6-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-8(2)4-5-10-6-9(3)11(12)7-13-10/h6-8H,4-5,12H2,1-3H3

InChI Key

JCYPIBBSZQZNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)CCC(C)C

Origin of Product

United States

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